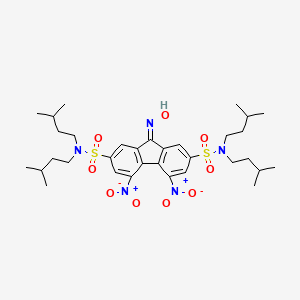
9-(hydroxyimino)-N,N,N',N'-tetrakis(3-methylbutyl)-4,5-dinitro-9H-fluorene-2,7-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(hydroxyimino)-N,N,N’,N’-tetrakis(3-methylbutyl)-4,5-dinitro-9H-fluorene-2,7-disulfonamide is a complex organic compound characterized by its unique structure and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(hydroxyimino)-N,N,N’,N’-tetrakis(3-methylbutyl)-4,5-dinitro-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting with the preparation of the fluorene core. The introduction of the hydroxyimino group and the dinitro groups is achieved through nitration and subsequent oximation reactions. The sulfonamide groups are introduced via sulfonation followed by amination with 3-methylbutylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-(hydroxyimino)-N,N,N’,N’-tetrakis(3-methylbutyl)-4,5-dinitro-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
9-(hydroxyimino)-N,N,N’,N’-tetrakis(3-methylbutyl)-4,5-dinitro-9H-fluorene-2,7-disulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 9-(hydroxyimino)-N,N,N’,N’-tetrakis(3-methylbutyl)-4,5-dinitro-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The hydroxyimino and nitro groups can participate in redox reactions, while the sulfonamide groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(hydroxyimino)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid methyl ester
- 3-methylbutyl (9E)-9-(hydroxyimino)-2,7-dinitro-9H-fluorene-4-carboxylate
Uniqueness
9-(hydroxyimino)-N,N,N’,N’-tetrakis(3-methylbutyl)-4,5-dinitro-9H-fluorene-2,7-disulfonamide is unique due to its combination of hydroxyimino, dinitro, and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C33H49N5O9S2 |
|---|---|
Molekulargewicht |
723.9 g/mol |
IUPAC-Name |
9-hydroxyimino-2-N,2-N,7-N,7-N-tetrakis(3-methylbutyl)-4,5-dinitrofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C33H49N5O9S2/c1-21(2)9-13-35(14-10-22(3)4)48(44,45)25-17-27-31(29(19-25)37(40)41)32-28(33(27)34-39)18-26(20-30(32)38(42)43)49(46,47)36(15-11-23(5)6)16-12-24(7)8/h17-24,39H,9-16H2,1-8H3 |
InChI-Schlüssel |
NXWNSNUKCYBKLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN(CCC(C)C)S(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=NO)C=C(C=C3[N+](=O)[O-])S(=O)(=O)N(CCC(C)C)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11697653.png)
![2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11697654.png)
![N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11697660.png)
![ethyl 2-({[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11697663.png)
![2-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile](/img/structure/B11697666.png)
![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697668.png)
![3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B11697674.png)
![2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B11697677.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697679.png)
![1-Imidazolidineacetamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B11697685.png)
![methyl 5-(5-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoate](/img/structure/B11697693.png)
![4-({(1E)-[5-(4-chlorophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11697706.png)
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B11697709.png)
